Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate is a complex organic compound characterized by its unique structural features, which include a piperidine ring and a tert-butyl ester group. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The compound is classified under the category of piperidine derivatives. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 312.4 g/mol. The compound is also indexed under the CAS number 864291-82-7, which facilitates its identification in chemical databases and literature .
The synthesis of tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate features a piperidine ring substituted at the fourth position with a pyrrolidine moiety and a tert-butyl ester group at the first position. The structural formula can be depicted as follows:
Key structural data includes:
Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions typical for esters and amines:
The mechanism of action for tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate is primarily related to its interaction with biological targets, particularly in pharmacological contexts. This compound may act as a ligand for specific receptors or enzymes, influencing biological pathways.
Data on specific interactions remain limited but suggest potential applications in neurology and psychiatry.
The physical properties of tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate include:
Chemical properties include:
Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate holds potential applications in various scientific domains:
Tert-butyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate is synthesized via convergent strategies involving piperidine and pyrrolidine precursors. A representative pathway comprises:
Table 1: Key Synthetic Steps and Yields
Step | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
Boc Protection | Boc₂O, DMAP, THF, 25°C, 2h | 95-98 | Competitive di-Boc formation |
Reductive Amination | NaBH₃CN, AcOH, MeOH, 0°C→RT, 12h | 70-75 | Imine hydrolysis |
Stereoselective Reduction | (S)-Ru-BINAP catalyst, H₂ (50 psi) | 85 (98% ee) | Enantiomeric purity optimization |
Alternative routes employ resin-bound intermediates for stepwise assembly, though solution-phase methods dominate for scalability [3] [7].
Achieving high enantiopurity at the pyrrolidine C2 position employs:
Critical factors include solvent polarity (e.g., hexane/iPrOH for hydrogenation) and temperature control (<40°C to prevent racemization) [1] [6].
Protection:
Deprotection:
Table 2: Catalytic Boc Protection/Deprotection Efficiency
Process | Reagent System | Conditions | Selectivity/Yield | Limitations |
---|---|---|---|---|
Protection | Boc₂O, DMAP, THF | 25°C, 1h | >95% | Di-Boc byproducts |
Protection | Boc₂O, [BMIM]Br, solvent-free | 40°C, 45 min | 99% | Viscosity handling |
Deprotection | TFA/DCM (1:1) | 25°C, 30 min | Quantitative | Acid-sensitive groups |
Deprotection | ZnBr₂, DCM | 25°C, 12h | Selective for 2° Boc | Incompatible with S-rich substrates |
Solvent polarity critically impacts reaction kinetics and stereoselectivity:
Statistical optimization via Design of Experiments (DoE) identifies ideal parameters:
Table 3: Comparative Analysis of Synthesis Approaches
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Linear Chain Assembly | Stepwise Fmoc/Boc SPPS on Rink-amide resin | Convergent fragment coupling |
Cyclization Efficiency | On-resin macrocyclization (30-50% yield) | High-dilution cyclization (60-75% yield) |
Purification | Trivial (resin washing) | Complex chromatography |
Stereocontrol | Moderate (epimerization risk during coupling) | High (chiral catalysts in discrete steps) |
Scale-Up Feasibility | Limited (≤1 mmol typical) | Excellent (multi-gram scale demonstrated) |
Key Reference | [3] [7] | [1] [7] |
Solid-Phase: Best for rapid analog screening (e.g., pyrrolidine N-alkyl variants) but suffers from epimerization and lower yields for >15-step sequences [3] [7]. Solution-Phase excels in stereoselective transformations and scalability, though purification remains challenging [7]. Hybrid approaches (e.g., solution-phase fragment coupling followed by solid-phase oxidation) optimize efficiency for complex analogs [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: